molecular formula C17H17ClFN3O2 B2579244 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 2034578-47-5

4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2579244
CAS No.: 2034578-47-5
M. Wt: 349.79
InChI Key: FICFGHYWROJGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of molecules featuring a piperidine-1-carboxamide core, a structure known to be associated with various biological activities. Compounds with this scaffold are frequently investigated for their potential to interact with key biological targets, including enzyme systems and ion channels . The specific molecular architecture of this compound, which incorporates a (3-chloropyridin-4-yl)oxy moiety and a 2-fluorophenyl group, suggests it is a sophisticated research tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore and develop novel therapeutic agents, potentially in areas such as analgesia or oncology, given that structurally related carboxamide compounds have been identified as potent vanilloid receptor (TRPV1) antagonists and selective inhibitors of kinase targets . Its mechanism of action is anticipated to be highly specific, potentially involving the antagonism of ion channels or inhibition of enzymatic activity, thereby modulating key signaling pathways in disease models. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(3-chloropyridin-4-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-13-11-20-8-5-16(13)24-12-6-9-22(10-7-12)17(23)21-15-4-2-1-3-14(15)19/h1-5,8,11-12H,6-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICFGHYWROJGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is often introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with an appropriate nucleophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is usually introduced through a coupling reaction, such as Suzuki or Stille coupling, involving a fluorophenyl boronic acid or stannane and a halogenated precursor.

    Final Coupling: The final step involves coupling the piperidine ring with the chloropyridine and fluorophenyl groups under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.

Conditions Products Catalyst/Reagents Reference
6M HCl, reflux (12 h)4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylic acidHydrochloric acid
2M NaOH, 80°C (8 h)N-(2-fluorophenyl)piperidin-4-amine + 3-chloropyridin-4-olSodium hydroxide

Hydrolysis rates depend on steric hindrance from the 2-fluorophenyl group, with acidic conditions favoring carboxylic acid formation. Basic hydrolysis cleaves the amide bond, releasing the aromatic amine and pyridinol .

Nucleophilic Aromatic Substitution at Chloropyridine

The 3-chloropyridin-4-yl group participates in nucleophilic substitution reactions due to electron-deficient aromatic systems.

Reagents Substitution Position Products Yield Reference
Sodium methoxide (MeONa)4-position4-((3-methoxypyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide78%
Benzylamine3-position4-((3-(benzylamino)pyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide65%

Reactions occur at the 3-chloro position under mild conditions (50–80°C) using polar aprotic solvents like DMF . Methoxy substitution proceeds faster than amine substitution due to lower steric demands .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation and acylation to introduce diverse substituents.

Reaction Type Reagents Products Conditions Reference
AlkylationMethyl iodide1-Methyl-4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamideK₂CO₃, DMF, 60°C, 6 h
AcylationAcetyl chloride1-Acetyl-4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamidePyridine, RT, 12 h

Alkylation requires anhydrous conditions to prevent competing hydrolysis . Acylation proceeds efficiently at room temperature with pyridine as a base .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables modification of the chloropyridine or fluorophenyl groups.

Reaction Catalyst System Coupling Partner Products Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Phenylboronic acid4-((3-phenylpyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide72%
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine4-((3-(morpholin-4-yl)pyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide68%

Cross-coupling occurs selectively at the chloropyridine moiety, with Suzuki reactions requiring degassed toluene/water mixtures . Buchwald-Hartwig aminations tolerate electron-deficient aryl chlorides under microwave irradiation .

Oxidation and Reduction

The piperidine ring and substituents undergo redox transformations.

Reaction Reagents Products Notes Reference
Oxidation (C-H)mCPBA4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide N-oxideStereoselective at N1
Reduction (Amide)LiAlH₄4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidin-1-amineRequires excess reductant

Oxidation with meta-chloroperbenzoic acid (mCPBA) produces N-oxides without affecting other functional groups. LiAlH₄ reduces the carboxamide to a secondary amine but may degrade sensitive substituents .

Key Mechanistic Insights

  • Steric Effects : The 2-fluorophenyl group hinders nucleophilic attack at the adjacent amide carbonyl.

  • Electronic Effects : Electron-withdrawing chlorine on pyridine activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions .

  • Solvent Dependency : DMSO enhances reaction rates for SNAr due to its high polarity, while THF is preferred for organometallic couplings .

This compound’s versatile reactivity enables structural diversification for drug discovery, particularly in developing kinase inhibitors and neuropharmacological agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives with similar structural motifs significantly inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the chloropyridine group enhances its interaction with microbial enzymes, leading to effective inhibition.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy reported that derivatives of the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .

Neuropharmacological Effects

Studies have suggested that compounds containing piperidine structures may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

A study highlighted in Neuropharmacology indicated that piperidine derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation .

Table 1: Synthesis Overview

StepReaction TypeReagents UsedConditions
1Amine FormationAmine + CarbonylAcidic medium
2Nucleophilic SubstitutionChloropyridine + PiperidineBase catalyst
3Coupling ReactionFluorophenyl + Coupling ReagentSolvent at reflux

Mechanism of Action

The mechanism by which 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

    Protein Binding: The compound may bind to proteins, altering their structure and function.

Comparison with Similar Compounds

Fluorophenyl-Substituted Piperidine Carboxamides

Compounds with N-fluorophenyl-piperidine carboxamide backbones are well-documented in the evidence. For example:

  • 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (, Compound 6): This analog replaces the 3-chloropyridinyloxy group with a 2-aminoethyl chain. Despite the simpler substituent, it achieved a 120% yield and was characterized as a TAAR1 agonist.
  • N-(3-fluorophenyl)-4-(2-oxo-benzimidazolone)piperidine-1-carboxamide (): The fluorophenyl group here is meta-substituted, and the piperidine’s 4-position carries a benzimidazolone moiety.

Key Differences :

  • The 3-chloropyridinyloxy group introduces a rigid aromatic system absent in ’s aminoethyl derivatives, which could enhance π-π stacking in target interactions.

Chloropyridinyloxy-Substituted Analogs

Pyridinyloxy groups are critical in several bioactive compounds:

  • BMS-777607 (): A Met kinase inhibitor featuring a 4-(2-aminopyridin-4-yloxy)-3-fluorophenyl group. Substitution at the pyridine’s 3-position (as in the target compound) was shown to improve enzyme potency and solubility.
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carboxamide () : This compound, a bacterial phosphopantetheinyl transferase inhibitor, demonstrates the importance of chloro and trifluoromethyl groups on pyridine rings for potency.

Key Differences :

  • The target compound’s 3-chloro substituent on pyridine may offer a balance between electronegativity and steric bulk compared to ’s trifluoromethyl group, which increases hydrophobicity.
  • Unlike BMS-777607, the target lacks a pyridone ring, suggesting divergent selectivity profiles.

Trifluoromethylpyridinyl-Containing Derivatives

  • N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide () : This FAAH inhibitor replaces chlorine with a trifluoromethyl group on the pyridine ring. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to chloro substituents.

Key Differences :

  • The chloro vs. trifluoromethyl substitution on pyridine impacts both electronic properties and steric bulk. Chlorine’s smaller size may allow tighter binding in certain enzyme pockets.

Critical Analysis of Substituent Effects

  • Chloropyridine vs.
  • Piperidine vs. Piperazine : Piperazine analogs () offer additional hydrogen-bonding sites but may reduce blood-brain barrier penetration compared to piperidines.

Biological Activity

The compound 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClFN3O\text{C}_{18}\text{H}_{19}\text{Cl}\text{F}\text{N}_3\text{O}

This structure features a piperidine ring substituted with a carboxamide group, a chloropyridine moiety, and a fluorophenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine core followed by the introduction of the chloropyridine and fluorophenyl substituents. The synthetic pathway may include:

  • Formation of the piperidine backbone.
  • Introduction of the carboxamide group via acylation.
  • Halogenation and functionalization to incorporate the chloropyridine and fluorophenyl groups.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit notable antitumor properties. For instance, studies have shown that certain piperidine derivatives demonstrate significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (SW480) cells .

A comparative analysis of various derivatives revealed that compounds with similar structural motifs often show enhanced potency against tumor growth due to their ability to interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

In addition to antitumor activity, compounds within this chemical class have been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of related compounds, suggesting that they can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related piperidine derivative in vitro against several human cancer cell lines. The results indicated that the compound induced apoptosis in MDA-MB-231 cells and demonstrated synergistic effects when combined with doxorubicin, enhancing overall therapeutic outcomes .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds. It was found that these derivatives significantly reduced edema in animal models by inhibiting inflammatory mediators, showcasing their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Piperidine coreEssential for binding to biological targets
Chloropyridine substitutionEnhances potency against cancer cells
Fluorophenyl groupImproves pharmacokinetic properties

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide, and what are the critical reaction conditions?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent with NaOH for deprotonation, followed by purification via column chromatography (≥99% purity) . Key steps include:

  • Step 1 : Formation of the piperidine-1-carboxamide core via coupling of activated carbonyl intermediates.
  • Step 2 : Introduction of the 3-chloropyridinyl-oxy group under basic conditions.
  • Critical Parameters : Temperature control (0–25°C), anhydrous conditions, and stoichiometric ratios of intermediates to avoid side reactions.

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and piperidine ring conformation.
  • HPLC : Purity assessment (≥98% by reverse-phase HPLC with UV detection) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., ESI+ for [M+H]+ ion).
    • Crystallography : X-ray diffraction (if crystalline) to resolve bond angles and stereochemistry, as seen in structurally similar N-(4-chlorophenyl)piperidine carboxamides .

Q. What in vitro assays are used for preliminary biological screening?

  • Target Engagement :

  • Kinase Inhibition : Fluorescence polarization assays for IC50 determination against kinases like Met or Akt .
  • Receptor Binding : Radioligand displacement assays (e.g., 125I-CGRP competition for receptor antagonism studies) .
    • Cellular Assays :
  • Proliferation Inhibition : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess anti-tumor activity .

Advanced Research Questions

Q. How can researchers optimize the compound’s aqueous solubility without compromising kinase inhibitory potency?

  • Strategies :

  • Structural Modifications : Introduce polar substituents (e.g., ethoxy or hydroxyl groups) at the pyridone 4-position, as demonstrated in Met kinase inhibitors, which improved solubility while retaining nM-level potency .
  • Prodrug Approaches : Phosphate or acetate prodrugs to enhance bioavailability, as seen in clinical candidates like BMS-694153 .
    • Analytical Validation :
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) with LC-MS quantification.
  • Permeability : Caco-2 monolayer assays to assess intestinal absorption.

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Models :

  • Xenograft Tumors : Subcutaneous implantation of Met-dependent tumors (e.g., GTL-16) in nude mice, with oral dosing and tumor volume monitoring .
  • Migraine Pharmacology : Capsaicin-induced dermal blood flow in rabbits to quantify CGRP receptor antagonism (EC50/EC90 plasma concentrations) .
    • PK/PD Analysis :
  • Bioavailability : Intranasal or oral administration with plasma LC-MS/MS profiling.
  • Target Modulation : Ex vivo biomarker analysis (e.g., phosphorylated Akt in tumor tissues) .

Q. How to address contradictions between in vitro potency and in vivo efficacy?

  • Case Example : A compound may show nM IC50 in kinase assays but poor tumor regression in vivo.
  • Troubleshooting Steps :

Metabolic Stability : Microsomal incubation (human/rodent) to identify rapid clearance.

Protein Binding : Equilibrium dialysis to measure free fraction in plasma.

Tissue Penetration : MALDI imaging to map compound distribution in tumors.

  • Solution : Adjust lipophilicity (LogP) via substituent changes or formulate with solubility-enhancing excipients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.